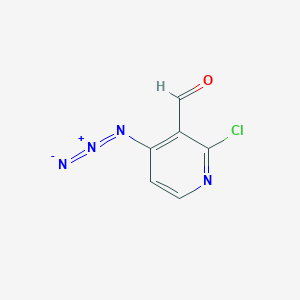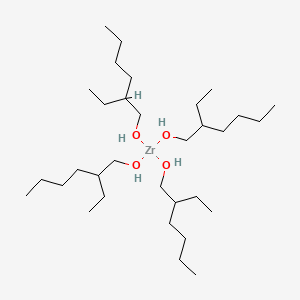
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is a significant metabolite of Nevirapine, an antiretroviral agent used in the treatment of HIV-1 infection. This compound is crucial for monitoring drug clearance and understanding the metabolic pathways of Nevirapine . It has a molecular formula of C21H22N4O8 and a molecular weight of 458.42 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is synthesized through the glucuronidation of 3-Hydroxy Nevirapine. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-Hydroxy Nevirapine. The reaction typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility and facilitates its excretion from the body .
Common Reagents and Conditions
The glucuronidation reaction involves UDPGA as the glucuronic acid donor and UGT as the catalyst. The reaction is typically carried out in an aqueous medium at physiological pH and temperature .
Major Products Formed
The major product formed from the glucuronidation of 3-Hydroxy Nevirapine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is extensively used in scientific research to study the metabolism and pharmacokinetics of Nevirapine. It serves as a biomarker for monitoring drug clearance and understanding the metabolic pathways involved in Nevirapine’s biotransformation . Additionally, this compound is used in toxicology studies to assess the safety and efficacy of Nevirapine and its metabolites .
Wirkmechanismus
The primary mechanism of action of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide involves its role as a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that inhibits the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus . The glucuronidation of 3-Hydroxy Nevirapine enhances its solubility and facilitates its excretion, thereby regulating the levels of Nevirapine and its metabolites in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy Nevirapine 3-O-β-D-Glucuronide: Another glucuronide metabolite of Nevirapine with similar properties and functions.
Quercetin-3-O-glucuronide: A glucuronide derivative of quercetin, known for its antioxidant properties.
Resveratrol 3-O-β-D-Glucuronide: A glucuronide derivative of resveratrol, studied for its potential health benefits.
Uniqueness
3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is unique due to its specific role in the metabolism of Nevirapine, an important antiretroviral drug. Its formation and excretion are crucial for understanding the pharmacokinetics and safety profile of Nevirapine .
Eigenschaften
CAS-Nummer |
245500-93-0 |
|---|---|
Molekularformel |
C21H22N4O8 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c1-8-11(32-21-15(28)13(26)14(27)16(33-21)20(30)31)7-23-18-12(8)24-19(29)10-3-2-6-22-17(10)25(18)9-4-5-9/h2-3,6-7,9,13-16,21,26-28H,4-5H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1 |
InChI-Schlüssel |
NDHKVQJGORCCLP-KUSYAZKWSA-N |
Isomerische SMILES |
CC1=C2C(=NC=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5 |
Kanonische SMILES |
CC1=C2C(=NC=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5 |
Synonyme |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-3-yl β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)
